3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a sulfanylidene group at the 2-position and an acetylphenyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves the condensation of 3-acetylbenzoic acid with 2-aminobenzothiazole under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one: Unique due to its specific substitution pattern and potential biological activities.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but with a sulfonamide group instead of a quinazolinone core.
2-(3-acylphenyl)amino-4-phenylthiazoles: Contains a thiazole ring instead of a quinazolinone core.
Uniqueness
This compound is unique due to its combination of a quinazolinone core with a sulfanylidene group and an acetylphenyl moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
679830-03-6 |
---|---|
Molecular Formula |
C16H12N2O2S |
Molecular Weight |
296.34 |
IUPAC Name |
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H12N2O2S/c1-10(19)11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)17-16(18)21/h2-9H,1H3,(H,17,21) |
InChI Key |
FUKWUHABWPUSSB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.